molecular formula C15H30N2O2 B13951607 tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate

tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate

Cat. No.: B13951607
M. Wt: 270.41 g/mol
InChI Key: CCRWNCIYRAMGBA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and isopropylamine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the precise addition of reagents, temperature control, and purification steps such as crystallization or distillation to achieve high purity of the final product .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their biological functions. This interaction can affect various cellular pathways and processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(2-(isopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research compounds .

Properties

Molecular Formula

C15H30N2O2

Molecular Weight

270.41 g/mol

IUPAC Name

tert-butyl 4-[2-(propan-2-ylamino)ethyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H30N2O2/c1-12(2)16-9-6-13-7-10-17(11-8-13)14(18)19-15(3,4)5/h12-13,16H,6-11H2,1-5H3

InChI Key

CCRWNCIYRAMGBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCC1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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